PROTAC Sirt2 Degrader-1

Descripción general

Descripción

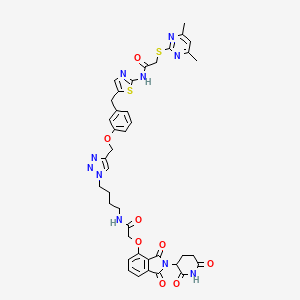

PROTAC Sirt2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Sirtuin 2 (Sirt2) protein. This compound is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a cereblon ligand for E3 ubiquitin ligase. It shows an IC50 of 0.25 micromolar for Sirt2, with no effect on Sirtuin 1 or Sirtuin 3 (IC50s > 100 micromolar) .

Aplicaciones Científicas De Investigación

PROTAC Sirt2 Degrader-1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the degradation of Sirt2 and its effects on cellular processes.

Biology: Employed in studies investigating the role of Sirt2 in various biological pathways, including aging and metabolism.

Medicine: Explored as a potential therapeutic agent for diseases where Sirt2 is implicated, such as neurodegenerative diseases and cancer.

Industry: Utilized in the development of new PROTAC-based therapeutics and in drug discovery research

Mecanismo De Acción

Target of Action

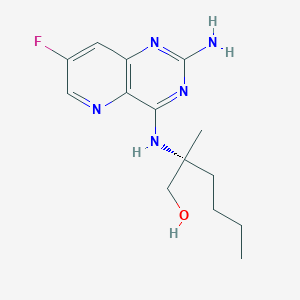

PROTAC Sirt2 Degrader-1, also known as Sirt2-PROTAC-1, is a SirReal-based PROTAC . Its primary target is Sirtuin 2 (Sirt2) , a member of the sirtuin family of proteins. Sirt2 is an NAD±dependent deacetylase involved in various cellular processes, including cell cycle regulation, metabolism, and aging .

Mode of Action

This compound operates by selectively binding to Sirt2 with an IC50 of 0.25 μM . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase .

Biochemical Pathways

The mechanism of action of this compound involves the ubiquitin-proteasome system . The PROTAC molecule recruits and binds a protein of interest (Sirt2 in this case) while the other end of the molecule recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the Sirt2 and ligase by the PROTAC induces ubiquitylation of Sirt2 and its subsequent degradation by the ubiquitin-proteasome system .

Pharmacokinetics

It’s known that the compound shows an ic50 of 025 μM for Sirt2 , indicating its potent inhibitory activity

Result of Action

The primary result of this compound’s action is the degradation of Sirt2 . This leads to the hyperacetylation of the microtubule network coupled with enhanced process elongation .

Action Environment

It’s known that the efficacy of protacs can be influenced by various factors, including the expression levels of the target protein and e3 ligase, the cellular context, and the presence of competing endogenous ligands .

Direcciones Futuras

The future of PROTACs like Sirt2 Degrader-1 is promising. They are gaining attention as a differentiated therapeutic modality with the potential for oral dosing in the clinic . The field is poised to pursue targets that were previously considered 'undruggable’ . Furthermore, PROTACs are being tested for the regulation of various cancer epigenetic targets, potentially providing new directions and methods for cancer treatment .

Análisis Bioquímico

Biochemical Properties

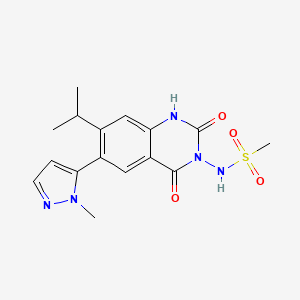

PROTAC Sirt2 Degrader-1 shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 (IC50s>100 μM) . It is a heterobifunctional small molecule consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .

Cellular Effects

In HeLa cells, this compound induced isotype-selective Sirt2 degradation that results in the hyperacetylation of the microtubule network coupled with enhanced process elongation . Depletion of Sirt2 by this compound at a concentration of 10μM resulted in a more pronounced acetylation of the microtubule network with enhanced process elongation than enzymatic Sirt2 inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves the recruitment of the Sirt2 protein and an E3 ubiquitin ligase. Simultaneous binding of the Sirt2 protein and ligase by the PROTAC induces ubiquitylation of the Sirt2 protein and its subsequent degradation by the ubiquitin–proteasome system (UPS), after which the PROTAC is recycled to target another copy of the Sirt2 protein .

Temporal Effects in Laboratory Settings

It is known that PROTACs generally induce protein degradation in a time-dependent manner .

Dosage Effects in Animal Models

It is known that the efficacy of PROTACs can vary with dosage, and that they can induce target protein degradation in both small and large animals .

Metabolic Pathways

It is known that PROTACs generally function through the ubiquitin-proteasome system, a major protein degradation pathway in cells .

Transport and Distribution

It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .

Subcellular Localization

It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

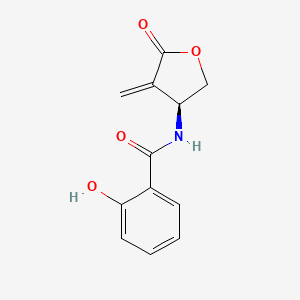

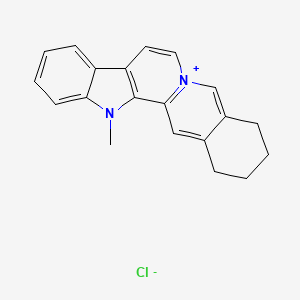

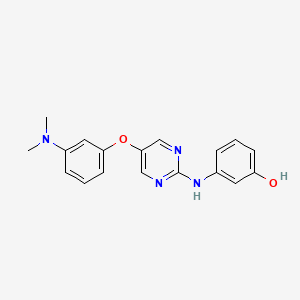

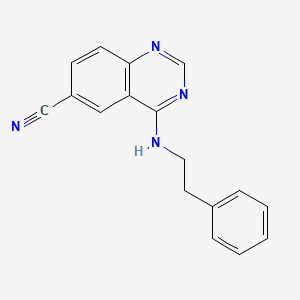

The synthesis of PROTAC Sirt2 Degrader-1 involves several key steps:

Synthesis of the Sirt2 Inhibitor: The Sirt2 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.

Linker Attachment: The synthesized Sirt2 inhibitor is then attached to a linker molecule through amide bond formation.

Cereblon Ligand Attachment: The final step involves attaching the cereblon ligand to the linker, again through amide bond formation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions.

Purification Methods: Using techniques such as column chromatography and recrystallization to purify the final product

Análisis De Reacciones Químicas

Types of Reactions

PROTAC Sirt2 Degrader-1 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the Sirt2 inhibitor moiety.

Reduction: Reduction reactions can occur at the linker or cereblon ligand moieties.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity towards Sirt2 .

Comparación Con Compuestos Similares

Similar Compounds

PROTAC Sirt1 Degrader-1: Selectively degrades Sirtuin 1.

PROTAC Sirt3 Degrader-1: Selectively degrades Sirtuin 3.

PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation

Uniqueness

PROTAC Sirt2 Degrader-1 is unique due to its high selectivity for Sirt2 over other Sirtuin family members. This selectivity is achieved through the use of a highly potent and isotype-selective Sirt2 inhibitor, making it a valuable tool for studying Sirt2-specific biological processes and for developing Sirt2-targeted therapies .

Propiedades

IUPAC Name |

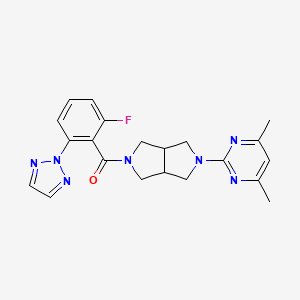

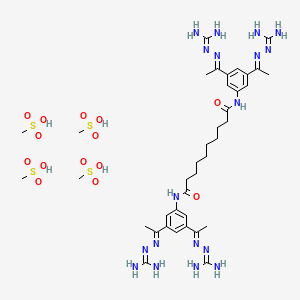

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYRXFYWVDWPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

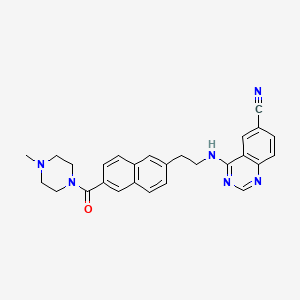

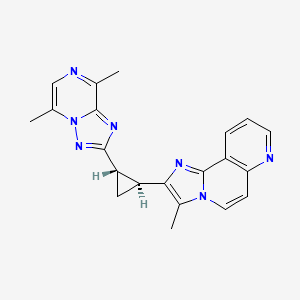

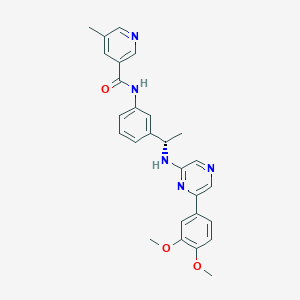

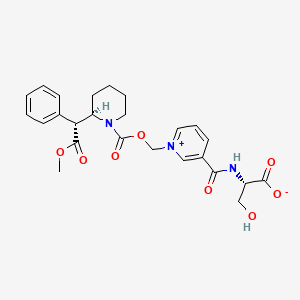

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.